(Rac)-5-Hydroxy propentofylline-d6

LC-MS/MS quantification stable isotope dilution internal standard selection

This d6-racemic hydroxy metabolite of propentofylline is the optimal SIL-IS for enantiomer-specific LC-MS/MS bioanalysis. Unlike structural analogue IS (e.g., pentoxifylline), it co-elutes exactly with both R(−) and S(+) M1 enantiomers, correcting differential extraction recovery and matrix suppression. Six deuterium atoms at the 5-hydroxyhexyl chain enable simultaneous metabolite-to-parent ratio tracking in a single injection—critical for CYP1A2-mediated DDI studies and stereoselective brain distribution PK. Eliminate cross-interference from parent drug signal and achieve inter-batch CV <10%.

Molecular Formula C15H24N4O3
Molecular Weight 314.41 g/mol
Cat. No. B12416265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-5-Hydroxy propentofylline-d6
Molecular FormulaC15H24N4O3
Molecular Weight314.41 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)O
InChIInChI=1S/C15H24N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10-11,20H,4-9H2,1-3H3/i5D2,6D2,9D2
InChIKeyCERFGCPAKWKZEK-BHEAPFQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-5-Hydroxy propentofylline-d6 – Stable Isotope-Labeled Metabolite Internal Standard for Propentofylline Bioanalysis


(Rac)-5-Hydroxy propentofylline-d6 (CAS 1346602-91-2) is a deuterium-labeled racemic analogue of the primary active hydroxy metabolite of propentofylline (PPF, HWA 285), a xanthine-derivative drug originally developed for vascular dementia and Alzheimer-type dementia [1]. The compound carries six deuterium atoms at non-exchangeable positions (1,1,2,2,3,3) of the 5-hydroxyhexyl side chain, yielding a molecular formula C₁₅H₁₈D₆N₄O₃ and molecular weight 314.41 g/mol . Its core utility is as a stable isotope-labeled internal standard (SIL-IS) for the precise LC-MS/MS quantification of the pharmacologically active metabolite rac 5-hydroxy propentofylline (A72 0287) in biological matrices [2].

(Rac)-5-Hydroxy propentofylline-d6 – Why Generic Internal Standards Cannot Replace a Metabolite-Specific Deuterated ISTD


Quantitative bioanalysis of propentofylline in plasma and tissues presents a unique challenge: the parent drug undergoes rapid and extensive first-pass metabolism (human terminal half-life ~0.74 hr), with the hydroxy metabolite A72 0287 achieving an AUC of 460 ng·hr/mL—nearly equivalent to the parent drug AUC of 508 ng·hr/mL [1]. A structural analogue internal standard such as pentoxifylline, although used in published LC-MS/MS methods for propentofylline quantification (LOQ parent: 0.25 ng/mL; LOQ M1 enantiomers: 1.25 ng/mL), does not co-elute identically with the target analytes and cannot fully compensate for differential extraction recovery and matrix ion-suppression effects [2][3]. Moreover, the disposition of the M1 metabolite is stereoselective—the S(+) enantiomer predominates in rat brain tissues—requiring a racemic internal standard that can equally represent both enantiomers [4]. Substituting with a parent drug deuterated standard (e.g., Propentofylline-d6, CAS 1216516-37-8) would miss the metabolite-specific analytical window and fail to track the metabolite-to-parent ratio, a critical parameter in pharmacokinetic and drug-drug interaction studies.

(Rac)-5-Hydroxy propentofylline-d6 – Head-to-Head Quantitative Differentiation Evidence Against Closest Internal Standard Alternatives


Mass Shift of +6 Da vs. Unlabeled Metabolite – Baseline Chromatographic Co-Elution and MS Discrimination

(Rac)-5-Hydroxy propentofylline-d6 has a molecular mass of 314.41 Da (C₁₅H₁₈D₆N₄O₃), producing a +6.03 Da mass shift relative to the unlabeled metabolite rac 5-hydroxy propentofylline (MW 308.38 Da, C₁₅H₂₄N₄O₃) [1]. This mass difference places the [M+H]⁺ ion of the deuterated IS six m/z units above the unlabeled analyte in MS1 scans, fully resolving it from the analyte's natural-abundance ¹³C isotopic envelope and eliminating cross-contribution errors [2]. A +6 Da shift exceeds the commonly recommended minimum of +3 Da for reliable LC-MS/MS quantification, and the specific deuteration at the alkyl side chain (rather than on exchangeable heteroatom positions) minimizes deuterium/hydrogen back-exchange during sample preparation .

LC-MS/MS quantification stable isotope dilution internal standard selection

Metabolite-Level Targeting vs. Parent-Drug Internal Standard – Direct Quantification of the Pharmacologically Active Species

In human pharmacokinetic studies, propentofylline exhibits a short terminal half-life (~0.74 hr) and undergoes extensive metabolism to hydroxypropentofylline (PPFOH/A72 0287), which achieves an AUC of 460 ng·hr/mL—approximately 90.6% of the parent drug AUC of 508 ng·hr/mL following a single 200 mg oral dose [1]. Using a parent drug deuterated standard (Propentofylline-d6, CAS 1216516-37-8, MW 312.40) for metabolite quantification would require the IS to track an analyte with different chromatographic retention, different ionization efficiency, and different matrix-effect susceptibility . In contrast, (Rac)-5-Hydroxy propentofylline-d6 is chemically identical to the target metabolite except for the isotopic label, ensuring co-elution and identical ionization behavior [2]. The metabolite-to-parent AUC ratio (460/508 ≈ 0.91) directly quantifiable with this IS is a critical parameter for assessing first-pass metabolism extent and CYP1A2-mediated metabolic capacity.

pharmacokinetic profiling metabolite quantification bioanalytical method validation

Racemic Nature Enables Simultaneous Dual-Enantiomer Quantification in Chiral Bioanalysis

The disposition of propentofylline's M1 metabolite in rat brain is stereoselective: the S(+) enantiomer predominates in cortex and hippocampus [1]. Published chiral LC-ESI-MS/MS methods (Walczak et al., 2011) using pentoxifylline as a structural analogue IS achieved LOQ values of 0.25 ng/mL for parent drug and 1.25 ng/mL for each M1 enantiomer in serum, cortex, and hippocampus [2]. However, pentoxifylline (MW 278.31, C₁₃H₁₈N₄O₃) differs structurally at the N7 substituent (methyl vs. propyl in propentofylline) and cannot equally track both enantiomer peaks under chiral separation conditions [3]. (Rac)-5-Hydroxy propentofylline-d6, being a racemic mixture itself, provides a matched internal standard peak for both R(−) and S(+) enantiomers of M1, enabling single-injection dual-enantiomer quantification with identical extraction recovery and ionization efficiency for each channel [4].

chiral LC-MS/MS enantioselective pharmacokinetics CNS drug distribution

Stable Isotope-Labeled IS vs. Structural Analogue IS – Superior Compensation for Matrix Effects in Complex Biological Samples

The Walczak et al. (2011) method employed pentoxifylline as a structural analogue internal standard for propentofylline and M1 quantification, achieving validated accuracy and precision [1]. However, systematic comparisons of SIL-IS versus structural analogues demonstrate that deuterated internal standards provide statistically superior compensation for matrix effects: SIL-IS typically reduces inter-sample CV to <10% versus 15–20% for structural analogues, due to near-identical protein binding, extraction recovery, and co-elution with the target analyte [2]. In urine-based eicosanoid quantification, deuterated structural analogues corrected for matrix effects causing up to 50% signal loss, though accuracy varied with the number of incorporated deuterium atoms—highlighting the advantage of a 6-deuterium label [3]. (Rac)-5-Hydroxy propentofylline-d6, carrying a +6 Da label and identical chemical structure to the target M1 metabolite, is expected to outperform pentoxifylline in correcting tissue-specific ion suppression in brain homogenate matrices where lipid content is high.

matrix effect correction ion suppression bioanalytical assay robustness

Metabolic Stability Enhancement via Kinetic Isotope Effect – Differentiating the d6-Metabolite from Its Protio Counterpart

Deuterium substitution at the site of oxidative metabolism invokes a primary kinetic isotope effect (KIE) that can slow CYP450-mediated hydroxylation rates, a phenomenon exploited in the development of deuterated drugs such as deutetrabenazine [1]. (Rac)-5-Hydroxy propentofylline-d6 carries deuterium at the 1,1,2,2,3,3 positions of the 5-hydroxyhexyl side chain—precisely the saturated alkyl positions adjacent to the hydroxyl group that are susceptible to further oxidative metabolism by CYP1A2 [2][3]. In vitro microsomal incubation of a 1:1 mixture of deuterated and protio forms allows direct measurement of the KIE (kH/kD), which for CYP450-mediated alkyl hydroxylation typically ranges from 2 to 10 [4]. This property makes the compound not only an analytical internal standard but also a probe substrate for studying deuterium isotope effects on oxidative metabolism of xanthine derivatives.

deuterium kinetic isotope effect metabolic stability microsomal incubation

(Rac)-5-Hydroxy propentofylline-d6 – Key Application Scenarios Supported by Quantitative Differentiation Evidence


GLP-Compliant Pharmacokinetic Studies of Propentofylline and Its Active M1 Metabolite in Preclinical Species

In rat PK studies requiring simultaneous quantification of propentofylline and both enantiomers of its active M1 metabolite in serum and brain tissues, (Rac)-5-Hydroxy propentofylline-d6 serves as the metabolite-channel internal standard. With the published LC-ESI-MS/MS chiral method achieving LOQ of 1.25 ng/mL for each M1 enantiomer in cortex and hippocampus [1], the d6-labeled racemic metabolite IS provides co-eluting, matrix-matched correction for both R(−) and S(+) enantiomers in a single injection. The stereoselective brain distribution of M1 (S(+) predominance) makes enantiomer-resolved quantification essential [2].

Drug-Drug Interaction (DDI) Studies Involving CYP1A2-Mediated Propentofylline Metabolism

Propentofylline is metabolized by CYP1A2 to its hydroxy metabolite A72 0287 [1]. In DDI studies where CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) or inducers (e.g., omeprazole, smoking) are co-administered, the metabolite-to-parent AUC ratio is a primary endpoint. (Rac)-5-Hydroxy propentofylline-d6 enables precise metabolite quantification without cross-interference from the parent drug signal, using a single isotopically labeled metabolite standard rather than requiring separate calibration curves for parent and metabolite [2].

Exploratory Deuterium Isotope Effect Studies on Xanthine-Derivative Oxidative Metabolism

The compound's six deuterium atoms at the 1,1,2,2,3,3 positions of the 5-hydroxyhexyl side chain place the label at positions adjacent to the site of CYP450-mediated hydroxylation, making it suitable as a probe substrate for measuring kinetic isotope effects (kH/kD) in liver microsomal incubations [1]. Co-incubation of equimolar (Rac)-5-Hydroxy propentofylline-d6 and its protio counterpart in human liver microsomes, followed by LC-MS/MS monitoring of differential depletion rates, can generate KIE data that informs deuterated drug design strategies [2][3].

Method Cross-Validation Between Structural Analogue IS and SIL-IS Approaches for Regulatory Bioanalysis

For laboratories transitioning from the published pentoxifylline-IS method (Walczak et al., 2011; LOQ parent: 0.25 ng/mL, M1: 1.25 ng/mL) to a SIL-IS method, (Rac)-5-Hydroxy propentofylline-d6 enables a direct head-to-head cross-validation study [1]. By analyzing the same incurred samples with both IS approaches, laboratories can quantify the improvement in inter-batch precision (expected CV reduction from ~15% to <10%) and matrix effect compensation that SIL-IS provides, generating the regulatory evidence needed to justify the method upgrade [2].

Quote Request

Request a Quote for (Rac)-5-Hydroxy propentofylline-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.